1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
The compound “1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The 4-methoxyphenyl group is a common substituent in organic chemistry, known for its stability and ability to participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of a compound like “this compound” would likely involve aromatic rings (from the pyrazole and phenyl groups) and a carboxylic acid group . The methoxy group (-OCH3) is an electron-donating group, which can influence the compound’s reactivity .Chemical Reactions Analysis
Pyrazoles can participate in various chemical reactions, including substitutions, additions, and reductions . The presence of the methoxy group and the carboxylic acid group can also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For instance, the presence of the polar carboxylic acid group could influence its solubility in water .Scientific Research Applications
Molecular Conformation and Hydrogen Bonding
1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid has been studied for its complex hydrogen-bonded framework structures, which are significant in understanding molecular conformation and interactions. This compound, along with other derivatives, demonstrates diverse hydrogen bonding types, crucial for molecular assembly and structural analysis (Asma et al., 2018).
Spectroscopic Evaluations and Nonlinear Optical Properties
This compound has been subject to combined experimental and theoretical studies, particularly focusing on its spectroscopic evaluations. Its crystal packing stabilized by specific hydrogen bonds contributes to understanding its nonlinear optical properties, which are essential in material science and photonics (Ö. Tamer et al., 2015).
Synthesis and Structure Analysis
Research has delved into the synthesis and structural characterization of derivatives of this compound. The meticulous analysis through techniques like X-ray crystallography provides insights into the molecular architecture and potential applications in synthetic chemistry (Isuru R. Kumarasinghe et al., 2009).
Role in Synthesis of Anticoagulant
A derivative of this compound plays a role in the synthesis of the anticoagulant apixaban. Understanding its structure through X-ray powder diffraction is crucial for pharmaceutical synthesis and drug development (Qing Wang et al., 2017).
Functionalization Reactions in Organic Chemistry
The compound is also significant in understanding functionalization reactions, crucial in organic synthesis. Research has explored its reactions with various derivatives, which is vital for developing new pharmaceuticals and materials (İ. Yıldırım & F. Kandemirli, 2006).
Molecular Docking and Bioactivity Studies
This compound and its derivatives have been used in molecular docking studies to understand their interaction with biological targets. Such studies are pivotal in drug design and understanding the biological potential of new compounds (S. Fedotov et al., 2022).
Experimental and Theoretical Approach to Molecular Structure
The compound's structure has been studied both experimentally and theoretically, providing comprehensive insights into its molecular geometry and potential applications in various scientific fields (S. Demir et al., 2010).
Mechanism of Action
Target of Action
Similar compounds such as mebeverine and Apixaban have been found to interact with smooth muscle within the gastrointestinal tract and activated factor X (FXa) respectively. These targets play crucial roles in muscle relaxation and blood coagulation.
Mode of Action
For instance, Mebeverine appears to work directly on smooth muscle within the gastrointestinal tract and may have an anaesthetic effect, affect calcium channels, and affect muscarinic receptors .
Biochemical Pathways
For example, Apixaban inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Pharmacokinetics
Apixaban, a structurally similar compound, has good bioavailability, low clearance, and a small volume of distribution in animals and humans, and a low potential for drug–drug interactions .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
. Based on its structural similarity to other compounds, it may interact with enzymes, proteins, and other biomolecules. For instance, compounds with a similar methoxyphenyl group have been shown to inhibit acetylcholinesterase, an important enzyme in acetylcholine hydrolysis .
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their effects over time .
Dosage Effects in Animal Models
Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to be involved in various metabolic pathways, interacting with enzymes or cofactors .
Transport and Distribution
Similar compounds have been shown to interact with transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Properties
IUPAC Name |
1-(4-methoxyphenyl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-10-4-2-9(3-5-10)13-7-8(6-12-13)11(14)15/h2-7H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDPASMCMVABFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470263 | |
Record name | 1-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138907-79-6 | |
Record name | 1-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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